An In-depth Technical Guide to 7-Chloro-2-tetralone: Chemical Properties and Structure
An In-depth Technical Guide to 7-Chloro-2-tetralone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-2-tetralone, systematically known as 7-chloro-3,4-dihydro-1H-naphthalen-2-one, is a halogenated aromatic ketone. Its structure, based on a tetralone framework, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental contexts of 7-Chloro-2-tetralone.
Chemical Structure and Properties
7-Chloro-2-tetralone possesses a bicyclic structure consisting of a benzene (B151609) ring fused to a cyclohexanone (B45756) ring, with a chlorine atom substituted at the 7-position. The presence of the chloro group and the ketone functionality are key to its reactivity and utility as a synthetic building block.
Table 1: Chemical Identifiers and Computed Properties of 7-Chloro-2-tetralone [1]
| Property | Value |
| IUPAC Name | 7-chloro-3,4-dihydro-1H-naphthalen-2-one |
| Synonyms | 6-Chloro-2-tetralone, 7-chloro-1,2,3,4-tetrahydronaphthalen-2-one |
| CAS Number | 17556-19-3 |
| Molecular Formula | C₁₀H₉ClO |
| Molecular Weight | 180.63 g/mol |
| Canonical SMILES | C1CC2=C(C=C(C=C2)Cl)CC1=O |
| InChI Key | CSIHHNSBJNDXNO-UHFFFAOYSA-N |
| Computed XLogP3 | 2.2 |
| Computed Hydrogen Bond Donor Count | 0 |
| Computed Hydrogen Bond Acceptor Count | 1 |
| Computed Rotatable Bond Count | 0 |
Table 2: Physical Properties of 7-Chloro-2-tetralone
| Property | Value | Source |
| Physical State | Solid (based on commercial supplier information) | - |
| Melting Point | No experimental data available | - |
| Boiling Point | No experimental data available | - |
| Solubility | No specific data available; expected to be soluble in common organic solvents. | - |
Experimental Context and Synthesis
7-Chloro-2-tetralone serves as a key starting material in the synthesis of various bioactive molecules. Notably, it is a precursor for the synthesis of Bexlosteride, a 5α-reductase inhibitor, and 6-Chloro-2-aminotetralin (6-CAT), a selective serotonin-releasing agent.[2][3]
Synthesis of Bexlosteride from 6-Chloro-2-tetralone (7-Chloro-2-tetralone)
The synthesis of Bexlosteride from 6-Chloro-2-tetralone involves several key steps that highlight the reactivity of the tetralone core. The general synthetic pathway is as follows:
-
Enamine Formation: 6-Chloro-2-tetralone is reacted with pyrrolidine (B122466) to form the corresponding enamine.
-
Michael Addition and Cyclization: The enamine undergoes a Michael addition with acrylamide, followed by an intramolecular cyclization to form a lactam.
-
Reduction: The resulting lactam is reduced.
-
Alkylation and Ring Opening/Closing: The lactam nitrogen is alkylated, followed by a ring-opening and subsequent re-closure to yield Bexlosteride.[2]
Spectroscopic Data
While specific, experimentally obtained spectra for 7-Chloro-2-tetralone are not widely published, general spectroscopic features can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the aliphatic protons of the cyclohexanone ring. The aromatic protons would appear as multiplets in the downfield region, while the aliphatic protons would be observed as multiplets in the upfield region.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (downfield), the aromatic carbons, and the aliphatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching of the ketone group, typically in the range of 1700-1725 cm⁻¹. Absorptions for C-Cl stretching and aromatic C-H and C=C bonds would also be present.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve the loss of CO, Cl, and cleavage of the aliphatic ring.
Biological Activity and Applications in Drug Development
7-Chloro-2-tetralone is primarily utilized as an intermediate in the synthesis of pharmacologically active compounds.[4] The tetralone scaffold itself is present in a variety of molecules with diverse biological activities, including antibacterial, antifungal, and anticancer properties.
The use of 7-Chloro-2-tetralone in the synthesis of Bexlosteride, a 5α-reductase inhibitor, highlights its relevance in targeting enzymes involved in steroid metabolism. 5α-reductase is a key enzyme in the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone, and its inhibition is a therapeutic strategy for conditions like benign prostatic hyperplasia and androgenetic alopecia.
Furthermore, its role as a precursor to 6-CAT, a selective serotonin-releasing agent, points to its utility in the development of compounds that modulate neurotransmitter systems.
While there is limited information on the direct biological activity of 7-Chloro-2-tetralone, its utility as a scaffold for generating diverse and biologically active molecules makes it a compound of significant interest to medicinal chemists and drug development professionals.
Conclusion
7-Chloro-2-tetralone is a key synthetic intermediate with a well-defined chemical structure. While detailed experimental data on its physical properties are scarce, its importance in the synthesis of high-value pharmaceutical compounds like Bexlosteride is established. The reactivity of its tetralone core provides a versatile platform for the construction of complex molecular architectures. Further research into the direct biological effects of 7-Chloro-2-tetralone and the development of detailed, publicly available experimental protocols for its synthesis and characterization would be of great benefit to the scientific community.
